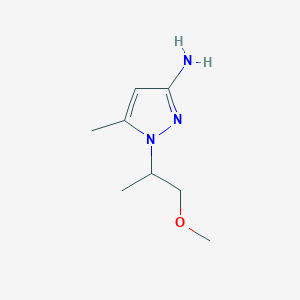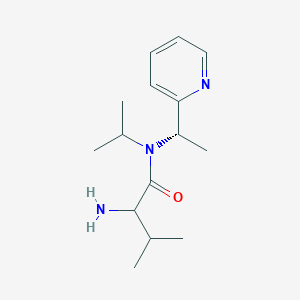![molecular formula C7H4ClIN2S B13084480 6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine CAS No. 1256478-42-8](/img/structure/B13084480.png)
6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring.
Vorbereitungsmethoden
The synthesis of 6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-5-chloropyridine.
Formation of Thiazole Ring:
Analyse Chemischer Reaktionen
6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine undergoes several types of chemical reactions:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include various substituted thiazolo[5,4-b]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent, with some derivatives showing activity against breast cancer cell lines.
Biological Research: It has been used as a tool compound to study the biological activity of thiazole-containing molecules.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other heterocyclic compounds, which can be used in various industrial applications
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, some derivatives have been shown to inhibit the PI3Kα enzyme, which is involved in cell growth and survival pathways .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-2-(iodomethyl)thiazolo[5,4-b]pyridine can be compared with other thiazole-containing compounds:
6-Chloro-2-mercaptothiazolo[4,5-b]pyridine: This compound has a thiol group instead of an iodomethyl group, leading to different chemical reactivity and biological activity.
Thiazolo[5,4-b]pyridine Derivatives: Various derivatives of thiazolo[5,4-b]pyridine have been studied for their antimicrobial, anti-inflammatory, and anticancer activities
The uniqueness of this compound lies in its iodomethyl group, which provides a site for further chemical modifications and enhances its potential as a versatile building block in synthetic chemistry .
Eigenschaften
CAS-Nummer |
1256478-42-8 |
|---|---|
Molekularformel |
C7H4ClIN2S |
Molekulargewicht |
310.54 g/mol |
IUPAC-Name |
6-chloro-2-(iodomethyl)-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H4ClIN2S/c8-4-1-5-7(10-3-4)12-6(2-9)11-5/h1,3H,2H2 |
InChI-Schlüssel |
ZVZBZULFEKBKDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1N=C(S2)CI)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13084400.png)





![1-(2-chloro-2-phenylethyl)-6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13084423.png)




![(2S)-2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid](/img/structure/B13084451.png)


